molecular formula C16H17FN2O5S B5030279 4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5030279
M. Wt: 368.4 g/mol
InChI Key: KMNXVGBFTFHRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, a morpholine ring, and a sulfonyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Furan Ring: The furan ring is introduced by reacting the intermediate with furan-2-carbaldehyde in the presence of a suitable catalyst.

    Sulfonylation: The sulfonyl group is added by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Morpholine Ring Formation: The morpholine ring is introduced by reacting the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
  • 4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline
  • 4-fluoro-N-(furan-2-ylmethyl)-3-methylaniline

Uniqueness

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanism of action.

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c17-14-4-3-12(16(20)18-11-13-2-1-7-24-13)10-15(14)25(21,22)19-5-8-23-9-6-19/h1-4,7,10H,5-6,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXVGBFTFHRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.